Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-
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Overview
Description
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. This compound is characterized by the presence of a chlorine atom at the 6th position and a 3,5-dimethylphenyl group at the 1st position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.
Substitution: Substitution reactions, such as bromination, can be performed by heating the hydrochlorides with bromine in nitrobenzene.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4)
Reduction: Various reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Bromine in nitrobenzene
Major Products Formed
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride
Substitution: 4-bromo-isoquinoline
Scientific Research Applications
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. As a heterocyclic aromatic compound, it can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
Isoquinoline: The parent compound of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-.
4-Bromo-isoquinoline: A brominated derivative of isoquinoline.
Uniqueness
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- is unique due to the presence of both a chlorine atom and a 3,5-dimethylphenyl group, which confer distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C17H14ClN |
---|---|
Molecular Weight |
267.8 g/mol |
IUPAC Name |
6-chloro-1-(3,5-dimethylphenyl)isoquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-7-12(2)9-14(8-11)17-16-4-3-15(18)10-13(16)5-6-19-17/h3-10H,1-2H3 |
InChI Key |
RXXKJIBSPBFJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)Cl)C |
Origin of Product |
United States |
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